cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid
Description
cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid (CAS: 1250993-15-7) is a bicyclic compound featuring a strained [4.1.0]heptane core. Its structure includes a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a carboxylic acid group at position 1 in a cis configuration. With a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol, this compound is primarily utilized as a rigid scaffold in medicinal chemistry for drug discovery, particularly in designing conformationally constrained peptidomimetics .
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1S,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m0/s1 |
InChI Key |
BKMZZZVRNHEHLG-QPUJVOFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2C[C@]2(C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Gold-Catalyzed Oxidative Cyclopropanation
A gold(I)-catalyzed method enables the formation of azabicyclo frameworks via cyclopropanation of N-allylynamides. Using IMesAuCl/AgBF₄ as the catalyst and pyridine N-oxide as the oxidant, this approach achieves moderate to high yields (50–85%) under mild conditions (0–25°C, 12–24 hours). The reaction proceeds through a non-carbene mechanism, favoring cis-stereochemistry critical for the target compound.
Reaction Scheme
-
N-Allylynamide → Cyclopropanation → 3-Aza-bicyclo[3.1.0]hexan-2-one derivative
-
Subsequent ring expansion to bicyclo[4.1.0]heptane via alkylation or cross-coupling.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts (e.g., G-II or Hoveyda-Grubbs) forms the bicyclic structure from diene precursors. For example, a diene with a protected amine undergoes RCM in dichloromethane at 40°C, yielding the bicyclo[4.1.0]heptane skeleton. Post-metathesis hydrogenation (H₂/Pd-C) ensures saturation of the cyclopropane ring.
Diazo Compound Cyclization
Cyclopropanation via diazo intermediates, such as ethyl diazoacetate, in the presence of Rh₂(OAc)₄ or Cu(acac)₂, generates the bicyclic core. This method requires careful control of temperature (−78°C to RT) to avoid side reactions.
Boc Protection and Carboxylic Acid Functionalization
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, Et₃N in THF). For cis-3-aza-bicyclo[4.1.0]heptane intermediates, Boc protection occurs at the secondary amine post-cyclopropanation, with yields >90%.
Example Protocol
Oxidation of Primary Alcohol
Ester Hydrolysis
Stereochemical Control and Optimization
Cis-Selective Cyclopropanation
The cis configuration at the bridgehead carbons is achieved through:
Resolution of Racemates
Chiral HPLC (Chiralpak AD-H column) separates enantiomers, with >99% ee achieved for the cis-isomer.
Comparative Analysis of Synthetic Routes
Challenges and Industrial Scalability
-
Low yields in cyclopropanation : Side reactions (e.g., dimerization) reduce efficiency; optimized catalyst loading (5 mol%) mitigates this.
-
Stereochemical purity : Requires chiral chromatography or asymmetric catalysis, increasing cost.
-
Scale-up limitations : Gold catalysts are expensive; alternatives like Cu or Rh are being explored.
Recent Advances (Post-2020)
Chemical Reactions Analysis
Types of Reactions: cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its bicyclic structure allows for the introduction of diverse functional groups, making it suitable for the development of novel therapeutics targeting a range of diseases.
Case Study : Research has demonstrated that derivatives of this compound exhibit potential as inhibitors for certain enzymes involved in cancer progression, thereby contributing to anticancer drug design.
Synthetic Organic Chemistry
The compound is employed as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various transformations, such as amide formation and cyclization reactions, makes it a valuable reagent in organic synthesis.
Example Reactions :
- Amidation : The carboxylic acid group can be converted into amides, which are crucial in drug formulation.
- Cyclization : The bicyclic nature facilitates cyclization reactions that yield other biologically active compounds.
Bioconjugation Techniques
This compound is utilized in bioconjugation strategies, where it can be linked to biomolecules like peptides or proteins to enhance their therapeutic efficacy.
Application Example : Modifying peptides with this compound can improve their stability and bioavailability, making them more effective as drugs.
Mechanism of Action
The mechanism of action of cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites. The bicyclic structure can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in Bicyclic Systems
Bicyclo[3.2.0]heptane Derivatives
- Example : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ()
- Key Differences :
- The bicyclo[3.2.0] system introduces a sulfur atom (thia group) and a pivalamido substituent.
- The smaller ring system (3.2.0 vs.
- The presence of a β-lactam-like structure (7-oxo) suggests antibiotic applications, unlike the target compound’s peptidomimetic focus .
Bicyclo[3.1.1]heptane Derivatives
- Example : 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane ()
- Key Differences :
- Incorporates an oxygen bridge (oxa) and a benzodioxolylmethyl group, enhancing aromatic interactions.
- The [3.1.1] system resembles norbornane, offering distinct steric and electronic properties compared to the [4.1.0] system.
- Lacks a carboxylic acid group, limiting its utility in peptide backbone mimicry .
Bicyclo[4.1.0]heptane Derivatives with Varied Substituents
- Example 1 : 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS: 1892678-82-8, )
- Key Differences :
- Example 2 : tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1239421-67-0, )
- Key Differences :
Bicyclo[3.1.0]hexane Derivatives
- Example : cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 33294-81-4, )
- Key Differences :
- Smaller [3.1.0]hexane system increases ring strain and rigidity.
- Lacks Boc protection, making the amine more reactive but less stable under acidic conditions.
- Used in peptidomimetics but with a reduced capacity for steric shielding compared to Boc-protected analogs .
Functional Group and Stereochemical Comparisons
Boc Protection vs. Unprotected Amines
- Target Compound : Boc protection enhances stability during synthetic steps, preventing unwanted side reactions.
- Unprotected Analogues (e.g., cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid): Require in-situ protection, complicating synthesis but enabling direct functionalization .
Carboxylic Acid Positioning
- Target Compound : Carboxylic acid at position 1 enables salt formation or esterification for prodrug strategies.
- Analogues with Alternative Substituents (e.g., formyl groups): Prioritize electrophilic reactivity over hydrogen bonding or ionic interactions .
Commercial Availability and Accessibility
- Target Compound : Discontinued in all sizes (), limiting accessibility compared to analogues like AS98525 (3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid), which remains available at 250 mg for $675.00 ().
- Stereoisomers : (1R,6S)-3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS: 1820752-46-2) is available but differs in enantiomeric properties, affecting chiral recognition in biological systems .
Biological Activity
Cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid (CAS No. 1250993-15-7) is a bicyclic compound notable for its potential biological activities. This compound features a unique bicyclic structure that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.28 g/mol
- Boiling Point : Approximately 363.3 °C (predicted)
- Density : 1.266 g/cm³ (predicted)
- pKa : 4.53 (predicted) .
Research indicates that compounds similar to this compound may exhibit significant biological activity through various mechanisms, including enzyme inhibition and modulation of biochemical pathways.
Enzyme Inhibition
One notable activity is the inhibition of Cathepsin C, an enzyme involved in the processing of pro-inflammatory cytokines. Inhibitors of this enzyme can potentially lead to therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
A study investigated the antimicrobial properties of bicyclic compounds, including derivatives of this compound. The results showed that certain derivatives exhibited potent activity against various bacterial strains, suggesting potential applications in antibiotic development .
Anticancer Potential
Another area of research focused on the anticancer potential of bicyclic compounds. In vitro studies demonstrated that cis-3-Boc-3-aza-bicyclo[4.1.0]heptane derivatives inhibited the proliferation of cancer cell lines, indicating a mechanism that may involve apoptosis induction and cell cycle arrest .
Data Table: Biological Activity Overview
Research Findings
Recent studies have highlighted the importance of structural modifications on the biological activity of bicyclic compounds. The presence of the Boc (tert-butoxycarbonyl) group significantly enhances solubility and stability, which are critical for bioavailability in pharmacological applications .
Additionally, computational studies have provided insights into the binding affinities of these compounds to target proteins, further elucidating their potential as therapeutic agents .
Q & A
Q. What are the key synthetic pathways for cis-3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid, and how is the Boc group introduced?
The synthesis typically involves cyclopropanation of a bicyclic precursor followed by Boc protection. For example, tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1892678-82-8) is a key intermediate, where the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Purification often employs recrystallization or column chromatography to isolate the cis isomer .
Q. How is the stereochemical integrity of the bicyclo[4.1.0]heptane core verified during synthesis?
X-ray crystallography and NOESY NMR are critical for confirming stereochemistry. The rigid bicyclic structure produces distinct coupling constants in -NMR (e.g., geminal protons on the cyclopropane ring show characteristic splitting), while chiral HPLC can resolve enantiomers if racemization occurs during synthesis .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm the bicyclic framework and Boc group presence.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies carbonyl stretches (C=O of the carboxylic acid and Boc group) .
Advanced Research Questions
Q. How does the bicyclo[4.1.0]heptane scaffold influence conformational dynamics in drug design?
The fused cyclopropane ring imposes significant steric constraints, reducing conformational flexibility. This rigidity enhances binding selectivity in enzyme active sites, as demonstrated in studies of bicyclo[2.2.1]heptane derivatives used in protease inhibitors. Computational modeling (DFT or MD simulations) can predict preferred conformers and guide structural optimization .
Q. What strategies address low solubility of cis-3-Boc-3-azabicyclo derivatives in aqueous media?
- Salt formation : Converting the carboxylic acid to a sodium or potassium salt improves solubility (e.g., as seen in similar bicyclo[3.2.0]heptane carboxylates, CAS: 4027-63-8).
- Prodrug approaches : Esterification of the carboxylic acid (e.g., methyl or pivaloyloxymethyl esters) enhances bioavailability .
Q. How can this compound serve as a precursor for sp³-rich fragments in medicinal chemistry?
The bicyclic core provides a high fraction of sp³-hybridized carbons, improving physicochemical properties. Decarboxylation or functionalization at the carboxylic acid position (e.g., amide coupling) generates diverse analogs. For example, tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate derivatives are used to build kinase inhibitors via Suzuki-Miyaura cross-coupling .
Methodological Challenges and Solutions
Q. What are common pitfalls in Boc deprotection, and how are they mitigated?
Acidic conditions (e.g., TFA or HCl in dioxane) are standard for Boc removal. However, the cyclopropane ring may undergo ring-opening under harsh conditions. Trifluoroacetic acid (TFA) at 0°C with short reaction times minimizes side reactions. Monitoring by TLC or LC-MS ensures complete deprotection without degradation .
Q. How are enantiomeric excess (ee) and diastereomeric ratios (dr) quantified for this compound?
Chiral stationary phase HPLC (e.g., Chiralpak IA/IB columns) resolves enantiomers, while -NMR with chiral shift reagents (e.g., Eu(hfc)₃) provides rapid ee assessment. For diastereomers, -NMR integration of distinct proton environments (e.g., cyclopropane CH₂ groups) calculates dr .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
